molecular formula C25H27O5D11 B602552 Simvastatin-d11 CAS No. 1002347-74-1

Simvastatin-d11

Katalognummer: B602552
CAS-Nummer: 1002347-74-1
Molekulargewicht: 429.64
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Simvastatin-d11 is a deuterated form of simvastatin, a lipid-lowering medication belonging to the statin class. It is used to reduce elevated lipid levels and decrease the risk of cardiovascular diseases. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.

Biochemische Analyse

Biochemical Properties

Simvastatin-d11 interacts with various enzymes, proteins, and other biomolecules. It competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This interaction reduces the endogenous production of cholesterol in the liver .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce pyroptosis and suppress cell proliferation in certain cancer cells . Changes in the expression level of NLPR3, ASC, cleaved-caspase-1, mature IL-1β, IL-18, and GSDMD-N were observed, indicating an influence on cell signaling pathways . Moreover, this compound has been found to improve endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the enzyme HMG-CoA reductase, thereby reducing the production of mevalonic acid, a precursor in the cholesterol synthesis pathway . This leads to a decrease in the production of cholesterol and low-density lipoprotein (LDL), sometimes referred to as "bad cholesterol" .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have significant effects in laboratory settings. For instance, it has been shown to reduce the secretion of exosomes from various cell types over time . A decrease in total drug level during incubation indicates that this compound is partly biotransformed by cellular enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on hypercholesterolemic patients, this compound treatment led to substantial reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, where it inhibits the enzyme HMG-CoA reductase . This interaction reduces the endogenous production of cholesterol in the liver . It is also known to undergo extensive hepatic metabolism via various pathways including acid/lactone interconversion .

Transport and Distribution

This compound is transported into cells leading to drug bioaccumulation over time . This process is augmented upon the addition of bile acids . Organic anion (OATP) transporters actively capture and transport statins into hepatocytes . All statins, including this compound, are substrates for organic anion-transporting polypeptides 1B1 (OATP1B1), the transport activity of which is associated with the SLCO1B1 gene .

Subcellular Localization

Given that this compound is a statin and statins are known to inhibit the enzyme HMG-CoA reductase, which is located in the cytosol, it can be inferred that this compound may also localize to the cytosol to exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Simvastatin-d11 involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

    Deuterated Precursors: Starting with deuterated building blocks to construct the simvastatin molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Fermentation: Using the fungus Aspergillus terreus to produce lovastatin, a precursor to simvastatin.

    Chemical Modification: Converting lovastatin to simvastatin through a series of chemical reactions, followed by deuterium incorporation.

Analyse Chemischer Reaktionen

Types of Reactions: Simvastatin-d11 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with deuterium atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Deuterating Agents: Deuterium gas, deuterated solvents.

Major Products:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Deuterated analogs of simvastatin.

Wissenschaftliche Forschungsanwendungen

Simvastatin-d11 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.

    Biology: Investigating the effects of deuterium on biological systems and metabolic stability.

    Medicine: Evaluating the pharmacokinetics and pharmacodynamics of deuterated drugs.

    Industry: Developing more stable and effective pharmaceutical formulations.

Vergleich Mit ähnlichen Verbindungen

  • Atorvastatin
  • Rosuvastatin
  • Pravastatin
  • Lovastatin

Biologische Aktivität

Simvastatin-d11 is a deuterated derivative of simvastatin, a widely used statin for cholesterol management and cardiovascular disease prevention. This article delves into the biological activities of this compound, emphasizing its mechanisms of action, pharmacokinetics, therapeutic effects, and potential adverse interactions based on diverse research findings.

This compound operates primarily as an HMG-CoA reductase inhibitor , which is pivotal in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the conversion of HMG-CoA to mevalonate, a precursor for cholesterol production. This leads to decreased levels of low-density lipoprotein (LDL) cholesterol and very low-density lipoprotein (VLDL) in the plasma, ultimately lowering cardiovascular risk factors .

Key Mechanisms:

  • Cholesterol Reduction : Decreases hepatic cholesterol concentrations, prompting the upregulation of hepatic LDL receptors .
  • Pleiotropic Effects : Beyond lipid-lowering, it exhibits anti-inflammatory properties, enhances endothelial function, and stabilizes atherosclerotic plaques .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of simvastatin, characterized by extensive first-pass metabolism in the liver. Key pharmacokinetic parameters include:

  • Tmax : 1.44 hours
  • Cmax : 9.83 µg/L
  • Half-life (t1/2) : 4.85 hours
  • Area Under Curve (AUC) : 40.32 µg·h/L .

Anti-inflammatory and Antiatherosclerotic Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In animal models, it has been shown to reduce carrageenan-induced edema comparably to traditional anti-inflammatory medications like indomethacin . Furthermore, studies involving apoE-deficient mice demonstrated that this compound significantly decreased aortic cholesterol content without altering plasma lipid levels, suggesting its potential in mitigating atherosclerosis independently of its lipid-lowering effects .

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial activity of simvastatin derivatives against various pathogens. This compound has shown effectiveness against Enterococcus faecalis, indicating its potential application in treating infections alongside its cardiovascular benefits .

Case Studies and Clinical Findings

A population-based study evaluated the impact of drug-drug interactions (DDIs) on patients using simvastatin. The findings revealed that patients exposed to interacting drugs experienced a higher burden of adverse events compared to non-DDI groups. Notably, interactions with CYP3A4 inhibitors significantly increased simvastatin plasma concentrations, raising concerns about myopathy risks associated with higher systemic exposure .

Table 1: Summary of Clinical Findings on this compound

Study FocusKey Findings
Anti-inflammatory effectsReduced edema in carrageenan model; comparable to indomethacin .
AtherosclerosisSignificant reduction in aortic cholesterol content in apoE-deficient mice without altering plasma lipids .
Drug-drug interactionsIncreased adverse events with CYP3A4 inhibitors; higher risk for myopathy observed .

Eigenschaften

CAS-Nummer

1002347-74-1

Molekularformel

C25H27O5D11

Molekulargewicht

429.64

Reinheit

95% by HPLC; 98% atom D;

Verwandte CAS-Nummern

79902-63-9 (unlabelled)

Tag

Simvastatin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.